molecular formula C8H12BF4N B6359950 1-Propylpyridinium tetrafluoroborate CAS No. 239084-00-5

1-Propylpyridinium tetrafluoroborate

Cat. No.: B6359950
CAS No.: 239084-00-5
M. Wt: 208.99 g/mol
InChI Key: UHJJEHLGNUHPGH-UHFFFAOYSA-N
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Description

1-Propylpyridinium tetrafluoroborate is an ionic liquid with the chemical formula C₈H₁₂BF₄N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Propylpyridinium tetrafluoroborate is an ionic liquid, a type of solvent known for its low volatility and high thermal stability . The primary targets of this compound are not well-defined due to the nature of ionic liquids. They don’t typically interact with biological targets in the same way as traditional drugs do. Instead, their effects are often observed at the cellular or organism level .

Mode of Action

The mode of action of this compound is not fully understood. As an ionic liquid, it doesn’t interact with specific biological targets like enzymes or receptors. Instead, its effects are likely due to its physicochemical properties, such as its ability to disrupt cellular membranes or interfere with protein function .

Biochemical Pathways

Ionic liquids have been shown to affect various biological processes, including cellular respiration and ion transport

Pharmacokinetics

The thermophysical properties of this compound, such as its density, speed of sound, refractive index, surface tension, viscosity, ionic conductivity, and isobaric heat capacity, have been characterized . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

For example, they can affect the growth and survival of aquatic organisms like Daphnia magna and Vibrio fischeri .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physicochemical properties, which in turn can influence its biological activity . Furthermore, the presence of other substances in the environment can also affect the compound’s behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyridinium tetrafluoroborate can be synthesized through the quaternization of pyridine with 1-bromopropane, followed by anion exchange with sodium tetrafluoroborate. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The final product is obtained through crystallization and drying processes to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Butylpyridinium tetrafluoroborate
  • 1-Ethylpyridinium tetrafluoroborate
  • 1-Methylpyridinium tetrafluoroborate

Comparison: 1-Propylpyridinium tetrafluoroborate is unique due to its specific alkyl chain length, which influences its solubility, thermal stability, and ionic conductivity. Compared to 1-butylpyridinium tetrafluoroborate, it has a slightly lower viscosity and higher ionic conductivity, making it more suitable for certain electrochemical applications .

Properties

IUPAC Name

1-propylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJJEHLGNUHPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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